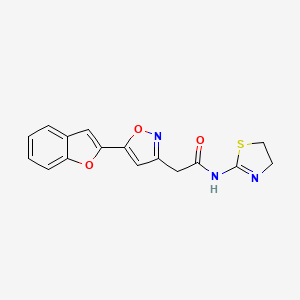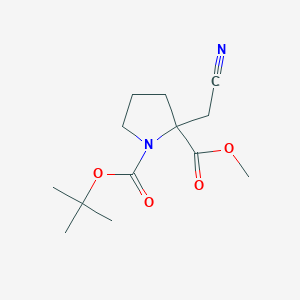
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines several functional groups, including benzofuran, isoxazole, and thiazole, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Derivative: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization to form benzofuran.
Isoxazole Ring Formation: The benzofuran derivative is then subjected to nitrile oxide cycloaddition with an appropriate alkyne to form the isoxazole ring.
Thiazole Ring Formation: The isoxazole intermediate is reacted with a thioamide to introduce the thiazole ring.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to its heterocyclic structure.
Medicine
In medicine, it could be explored as a lead compound for drug development, targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions facilitated by its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzofuran-2-yl)isoxazole: Lacks the thiazole and acetamide groups, potentially less biologically active.
N-(4,5-dihydrothiazol-2-yl)acetamide: Lacks the benzofuran and isoxazole rings, likely different reactivity and biological properties.
Benzofuran derivatives: Generally known for their biological activities but may lack the multi-functional reactivity of the target compound.
Uniqueness
The uniqueness of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide lies in its combination of multiple heterocyclic rings, which can confer a broad spectrum of chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Propriétés
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-4,7-8H,5-6,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGCOKXQJMDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-{8-methyl-4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2866138.png)
![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2866149.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2866151.png)
![Methyl 3-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2866152.png)
![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)
![3-methoxy-N-methyl-N-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2866155.png)
![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)

